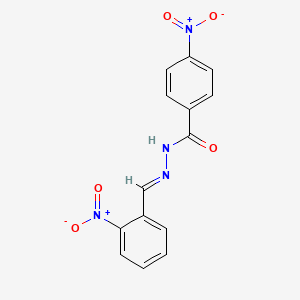
4-methyl-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a chemical compound commonly known as TAK-659. It is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme that plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies and fighting infections. TAK-659 has shown great potential in treating various autoimmune diseases and cancers.
作用機序
TAK-659 works by selectively inhibiting the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. By blocking BTK, TAK-659 prevents the activation and proliferation of B-cells, leading to a reduction in the production of antibodies and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in humans, with few adverse effects reported. In preclinical studies, TAK-659 has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.
実験室実験の利点と制限
TAK-659 has several advantages as a research tool, including its high selectivity and potency for BTK inhibition. It is also relatively stable and easy to handle in laboratory settings. However, TAK-659 has limitations in terms of its specificity for BTK, as it may also inhibit other kinases in high concentrations.
将来の方向性
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in autoimmune diseases and cancers. Another potential application is the use of TAK-659 as a research tool to study the role of BTK in various biological processes. Finally, there is ongoing research into the optimization of TAK-659's pharmacokinetic properties to improve its efficacy and safety in clinical settings.
Conclusion
In conclusion, TAK-659 is a highly selective and potent inhibitor of BTK that has shown great potential in treating autoimmune diseases and cancers. Its favorable pharmacokinetic profile and well-tolerated nature make it a promising therapeutic agent. Ongoing research into TAK-659's mechanism of action and potential applications will likely lead to further advancements in the field of immunology and oncology.
合成法
The synthesis of TAK-659 involves several chemical reactions, including the coupling of 4-methylbenzenesulfonyl chloride with pyrrolidine and subsequent reaction with N-propylamine. The final product is obtained through crystallization and purification.
科学的研究の応用
TAK-659 has been extensively studied in various preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also demonstrated efficacy in the treatment of certain types of cancers, including lymphoma and leukemia.
特性
IUPAC Name |
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHJTMQSQHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid](/img/structure/B5327840.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)

![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)
![ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)
![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)

![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)

![N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5327916.png)
![2-isobutyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5327930.png)

